molecular formula C28H50N4O7 B1671546 Epoxomicin CAS No. 134381-21-8

Epoxomicin

Cat. No.: B1671546
CAS No.: 134381-21-8
M. Wt: 554.7 g/mol
InChI Key: DOGIDQKFVLKMLQ-JTHVHQAWSA-N
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Scientific Research Applications

Epoxomicin has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Epoxomicin is a potent and selective proteasome inhibitor . It specifically targets the proteasome, a multicatalytic protease complex that plays a key role in many cellular processes such as cell cycle progression and NF-kB activation . This compound covalently binds to the LMP7, X, MECL1, and Z catalytic subunits of the proteasome .

Mode of Action

This compound inhibits the proteasome’s chymotrypsin-like activity primarily, while the trypsin-like and peptidyl-glutamyl peptide hydrolyzing catalytic activities are inhibited at slower rates .

Biochemical Pathways

The proteasome regulates diverse cellular processes, including cell cycle progression and NF-kB activation . This compound’s inhibition of the proteasome affects these processes. In eukaryotes, protein degradation is predominantly mediated through the ubiquitin pathway, where proteins targeted for destruction are ligated to the 76-aa polypeptide ubiquitin . Once targeted, ubiquitinated proteins serve as substrates for the 26S proteasome, which cleaves proteins into short peptides through its three major proteolytic activities .

Pharmacokinetics

It’s known that this compound is soluble in dmso , which may influence its bioavailability.

Result of Action

This compound effectively inhibits NF-kB activation in vitro and potently blocks in vivo inflammation . It also promotes both nicotinamide adenine dinucleotide phosphate oxidase and mitochondria-mediated oxidative stress and release of mitochondrial DNA to the cytosol, which results in potassium efflux-dependent absence in melanoma 2 (AIM2) inflammasome activation and subsequent interleukin-1β secretion .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the intracellular clearance system plays a vital role in maintaining homeostasis and in regulating oxidative stress and inflammation in cells . Dysfunctional proteasomes and autophagy in cells have been associated with the pathogenesis of age-related macular degeneration . Therefore, the cellular environment and the state of other cellular processes can influence the action, efficacy, and stability of this compound.

Safety and Hazards

Epoxomicin should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, evacuate personnel to safe areas .

Future Directions

Epoxomicin has been used as a scaffold for the generation of a synthetic tetrapeptide epoxyketone with improved activity, YU-101, which became the parent lead compound of carfilzomib (Kyprolis™), the recently approved therapeutic agent for multiple myeloma .

Biochemical Analysis

Biochemical Properties

Epoxomicin specifically targets the proteasome . Utilizing bio-tinylated-epoxomicin as a molecular probe, it has been demonstrated that this compound covalently binds to the LMP7, X, MECL1, and Z catalytic subunits of the proteasome . Enzymatic analyses with purified bovine erythrocyte proteasome reveal that this compound potently inhibits primarily the chymotrypsin-like activity .

Cellular Effects

This compound-induced proteasome inhibition promotes both nicotinamide adenine dinucleotide phosphate oxidase and mitochondria-mediated oxidative stress and release of mitochondrial DNA to the cytosol . This results in potassium efflux-dependent absence in melanoma 2 (AIM2) inflammasome activation and subsequent interleukin-1β secretion in ARPE-19 cells .

Molecular Mechanism

This compound specifically targets the proteasome . Utilizing bio-tinylated-epoxomicin as a molecular probe, it has been demonstrated that this compound covalently binds to the LMP7, X, MECL1, and Z catalytic subunits of the proteasome . This binding leads to the potent inhibition of primarily the chymotrypsin-like activity .

Temporal Effects in Laboratory Settings

Additional indicators of protein turnover were also increased, including bilirubin, a degradation product of heme-containing proteins, and 3-methylhistidine .

Dosage Effects in Animal Models

In a canine model of myocardial ischemia/reperfusion, this compound administered before ischemia did not alter infarct size . Proteasome inhibition by this compound after volume overload induced by chronic myocardial infarction in the mouse (LAD ligation) improved cardiac remodeling and contractile .

Metabolic Pathways

This compound is involved in the ubiquitin pathway in which proteins targeted for destruction are ligated to the 76-aa polypeptide ubiquitin . Once targeted, ubiquitinated proteins then serve as substrates for the 26S proteasome, a multicatalytic protease that cleaves proteins into short peptides through the action of its three major proteolytic activities .

Transport and Distribution

It is known that this compound specifically targets the proteasome , suggesting that it may be transported to wherever proteasomes are located within the cell.

Subcellular Localization

Given that this compound targets the proteasome , it is likely that it localizes to wherever proteasomes are found within the cell. Proteasomes are typically found throughout the cell, including in the nucleus and the cytoplasm .

Preparation Methods

Synthetic Routes and Reaction Conditions: Epoxomicin can be synthesized through a series of chemical reactions involving the formation of an epoxy-ketone tetrapeptide structure. The synthesis typically involves the use of chiral ligands and catalytic asymmetric epoxidation methods . The key steps include the formation of the epoxy group and the subsequent coupling of amino acid residues to form the tetrapeptide chain .

Industrial Production Methods: Industrial production of this compound involves the fermentation of specific Actinomycetes species, followed by extraction and purification processes . The compound is then subjected to further chemical modifications to enhance its stability and activity.

Chemical Reactions Analysis

Types of Reactions: Epoxomicin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its high selectivity and potency as a proteasome inhibitor. Unlike other inhibitors, it does not affect non-proteasomal proteases, making it a valuable tool for studying proteasome function and developing targeted therapies .

Properties

IUPAC Name

(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[(2S,3R)-3-hydroxy-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-3-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50N4O7/c1-11-16(5)21(30-27(38)23(17(6)12-2)32(10)19(8)34)25(36)31-22(18(7)33)26(37)29-20(13-15(3)4)24(35)28(9)14-39-28/h15-18,20-23,33H,11-14H2,1-10H3,(H,29,37)(H,30,38)(H,31,36)/t16-,17-,18+,20-,21-,22-,23-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGIDQKFVLKMLQ-JTHVHQAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)C1(CO1)C)NC(=O)C(C(C)CC)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)[C@]1(CO1)C)NC(=O)[C@H]([C@@H](C)CC)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044073
Record name Epoxomicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134381-21-8
Record name Epoxomicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134381-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epoxomicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134381218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epoxomicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPOXOMICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0900I3U8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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